1-(3-(diethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea
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Description
1-(3-(diethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DEEP, is a chemical compound that has been extensively studied for its potential use in scientific research. DEEP is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Scientific Research Applications
Urease Inhibitors and Therapeutic Agents : Indole-based compounds, including those related to 1-(3-(diethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea, have been studied for their potential as urease inhibitors. These molecules, after undergoing several synthetic transformations, displayed significant in vitro inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
Green Synthesis of Indole-1-Carboxamides : Research has explored the synthesis of indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas using a gold-catalyzed process in water under microwave irradiation. This method is noted for its tolerance to various functional groups and provides a green, efficient route for the preparation of these compounds (Ye et al., 2009).
Multi-Stimuli-Responsive Homopolymer : A study on poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM) highlighted its multi-stimuli-responsive properties. This homopolymer combines the thermoresponsive and pH/CO2-responsive moieties of diethylamino and acrylamide groups, indicating potential applications in smart materials and sensors (Song et al., 2016).
Intramolecular Hydroamination of Alkynes : A study focused on the gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media to efficiently synthesize indole-1-carboxamides, demonstrating the versatility of these reactions in different conditions (Ye et al., 2009).
Photophysical Properties in Cyclodextrins : The photophysical properties of 7‐(diethylamino) coumarin‐3‐carboxylic acid were studied in cyclodextrins and different solvents. This research provides insights into how the structural features of solvents affect the photophysics of such compounds (Chatterjee & Seth, 2013).
properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-4-21(5-2)13-9-12-19-18(23)20-16-14-22(6-3)17-11-8-7-10-15(16)17/h7-8,10-11,14H,4-6,9,12-13H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNUEKHTNZWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea |
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